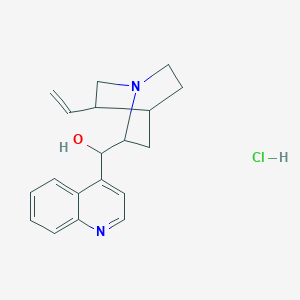

(S)-Quinolin-4-yl((2R,4S,8R)-8-vinylquinuclidin-2-yl)methanol hydrochloride

Overview

Description

Cinchonine hydrochloride is an alkaloid derived from the bark of the Cinchona tree, specifically Cinchona officinalis . It is a stereoisomer and pseudo-enantiomer of cinchonidine and is structurally similar to quinine, an antimalarial drug . Cinchonine hydrochloride is known for its use in asymmetric synthesis in organic chemistry .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cinchonine hydrochloride can be synthesized through various methods. One common approach involves the extraction of cinchonine from the bark of Cinchona trees, followed by its conversion to hydrochloride salt . The extraction process typically involves the use of solvents such as ethanol or methanol to isolate the alkaloid from the plant material .

Industrial Production Methods: In industrial settings, cinchonine hydrochloride is produced by large-scale extraction and purification processes. The bark of Cinchona trees is harvested and processed to extract the alkaloids, which are then converted to their hydrochloride forms through acid-base reactions . The final product is purified through crystallization and filtration techniques to ensure high purity and stability .

Chemical Reactions Analysis

Types of Reactions: Cinchonine hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . These reactions are often used to modify the compound for specific applications in organic synthesis and medicinal chemistry .

Common Reagents and Conditions: Common reagents used in the reactions of cinchonine hydrochloride include oxidizing agents such as potassium permanganate and reducing agents like sodium borohydride . Substitution reactions often involve the use of halogenating agents and nucleophiles under controlled conditions .

Major Products Formed: The major products formed from the reactions of cinchonine hydrochloride depend on the specific reaction conditions and reagents used. For example, oxidation reactions can yield quinoline derivatives, while reduction reactions may produce various reduced forms of the alkaloid .

Scientific Research Applications

Cinchonine hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a chiral catalyst in asymmetric synthesis, enabling the production of enantiomerically pure compounds . In biology and medicine, cinchonine hydrochloride has been studied for its potential as a glucagon-like peptide-1 receptor agonist, which could be useful in the treatment of obesity, type 2 diabetes, and non-alcoholic fatty liver disease . Additionally, it has shown promise as an antimalarial agent and in the development of new pharmaceuticals .

Mechanism of Action

The mechanism of action of cinchonine hydrochloride involves its interaction with specific molecular targets and pathways. As a glucagon-like peptide-1 receptor agonist, it binds to and activates these receptors, leading to increased insulin secretion and improved glucose homeostasis . This mechanism is particularly relevant in the context of diabetes treatment . Additionally, its antimalarial activity is believed to involve the inhibition of heme polymerase, an enzyme crucial for the survival of the malaria parasite .

Comparison with Similar Compounds

Biological Activity

(S)-Quinolin-4-yl((2R,4S,8R)-8-vinylquinuclidin-2-yl)methanol hydrochloride is a complex chemical compound with potential therapeutic applications. This article explores its biological activity, including its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound has the following characteristics:

- Molecular Formula : C19H23ClN2O

- Molecular Weight : 348.85 g/mol

- IUPAC Name : this compound

This compound is a quinoline derivative that incorporates a quinuclidine moiety, which is significant for its biological activity. Its structure is similar to known pharmacologically active compounds such as quinine and cinchonine, which are recognized for their antimalarial properties.

Antimicrobial Properties

Preliminary studies indicate that this compound exhibits promising antimicrobial activity. It has been suggested as a lead compound for developing new antimalarial drugs due to its structural similarity to quinine.

Table 1: Comparison of Antimicrobial Activity

| Compound Name | Activity Type | Reference |

|---|---|---|

| Quinine | Antimalarial | |

| Cinchonine | Antipyretic | |

| (S)-Quinolin | Potential Antimalarial |

The exact mechanisms through which this compound exerts its effects are yet to be fully elucidated. However, it is hypothesized that the compound may interact with various biological targets involved in malaria pathogenesis. Further research is necessary to clarify these interactions and the compound's pharmacodynamics .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. SAR studies have shown that modifications in the quinoline and quinuclidine structures can significantly influence the compound's efficacy and selectivity against specific pathogens.

Table 2: Key Structural Features Influencing Activity

| Structural Feature | Influence on Activity |

|---|---|

| Quinoline moiety | Essential for antimalarial activity |

| Quinuclidine configuration | Affects binding affinity |

| Hydroxymethyl group | Modulates solubility and bioavailability |

Case Studies

Recent research has focused on synthesizing analogs of this compound to enhance its biological activity. For instance:

- Antimalarial Efficacy : In vitro studies demonstrated that certain analogs exhibited enhanced potency against Plasmodium falciparum compared to the parent compound .

- Toxicological Assessments : Toxicity studies conducted on animal models indicated that while some derivatives showed promising efficacy, they also exhibited varying levels of cytotoxicity, necessitating further optimization .

Properties

IUPAC Name |

(5-ethenyl-1-azabicyclo[2.2.2]octan-2-yl)-quinolin-4-ylmethanol;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22N2O.ClH/c1-2-13-12-21-10-8-14(13)11-18(21)19(22)16-7-9-20-17-6-4-3-5-15(16)17;/h2-7,9,13-14,18-19,22H,1,8,10-12H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMUHWLVEEVGMBC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1CN2CCC1CC2C(C3=CC=NC4=CC=CC=C34)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H23ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30932860 | |

| Record name | Cinchonan-9-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

330.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5949-11-1, 146576-33-2, 24302-67-8 | |

| Record name | NSC215195 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=215195 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Cinchonan-9-ol--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30932860 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cinchonine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.930 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Cinchonan-9(S)-ol monohydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.